N-(1-cyano-1-cyclohexylethyl)-2-(cyclopent-2-en-1-yl)acetamide
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Overview
Description
N-(1-cyano-1-cyclohexylethyl)-2-(cyclopent-2-en-1-yl)acetamide, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. It was first synthesized in 1996 by scientists at Cortex Pharmaceuticals and has since been studied extensively for its potential applications in treating various neurological disorders.
Mechanism of Action
N-(1-cyano-1-cyclohexylethyl)-2-(cyclopent-2-en-1-yl)acetamide acts as a positive allosteric modulator of AMPA receptors, which are responsible for mediating fast excitatory synaptic transmission in the central nervous system. By binding to a specific site on the receptor, this compound increases the activity of the receptor, leading to increased synaptic transmission and enhanced cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to enhance long-term potentiation, a process that is critical for learning and memory. It has also been shown to increase the number and density of dendritic spines, which are important for synaptic plasticity and cognitive function. Additionally, this compound has been shown to increase the release of neurotransmitters such as glutamate and dopamine.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-cyano-1-cyclohexylethyl)-2-(cyclopent-2-en-1-yl)acetamide is its potency and selectivity for AMPA receptors, which allows for more precise manipulation of synaptic transmission. However, one limitation is its relatively short half-life, which requires frequent administration in experiments.
Future Directions
1. Investigating the potential therapeutic applications of N-(1-cyano-1-cyclohexylethyl)-2-(cyclopent-2-en-1-yl)acetamide in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Studying the effects of this compound on synaptic plasticity and cognitive function in animal models.
3. Developing more potent and selective positive allosteric modulators of AMPA receptors.
4. Investigating the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
5. Studying the long-term effects of this compound on neuronal function and synaptic plasticity.
Synthesis Methods
The synthesis of N-(1-cyano-1-cyclohexylethyl)-2-(cyclopent-2-en-1-yl)acetamide involves several steps, starting with the reaction of cyclopentadiene with methyl acrylate to form 2-methyl-5-cyclopenten-1-one. This compound is then reacted with ethyl cyanoacetate to form 2-(1-cyano-1-cyclohexylethyl)-5-methylcyclopent-2-en-1-one. Finally, this compound is reacted with ethyl chloroacetate to form this compound.
Scientific Research Applications
N-(1-cyano-1-cyclohexylethyl)-2-(cyclopent-2-en-1-yl)acetamide has been studied extensively for its potential applications in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been shown to enhance cognitive function and improve memory in animal models.
properties
IUPAC Name |
N-(1-cyano-1-cyclohexylethyl)-2-cyclopent-2-en-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-16(12-17,14-9-3-2-4-10-14)18-15(19)11-13-7-5-6-8-13/h5,7,13-14H,2-4,6,8-11H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKUSHXLHLLGGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CCCCC1)NC(=O)CC2CCC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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